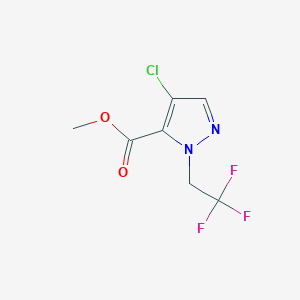
methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate, also known as TCPTP inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to have inhibitory effects on the protein tyrosine phosphatase (PTP) enzyme, which plays a crucial role in regulating cellular signaling pathways.
Mecanismo De Acción
Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate inhibitor acts as a competitive inhibitor of the this compound isoform of the PTP enzyme. It binds to the active site of the enzyme and prevents it from dephosphorylating its target substrates. This leads to the activation of downstream signaling pathways, which can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy. In diabetic mice, it has been found to improve glucose tolerance and insulin sensitivity. In autoimmune disease models, it has been shown to reduce inflammation and autoantibody production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate inhibitor in lab experiments include its specificity for the this compound isoform of the PTP enzyme, its ability to selectively inhibit its activity, and its potential therapeutic applications. The limitations of using this compound inhibitor include its stability, solubility, and potential off-target effects.
Direcciones Futuras
There are several future directions for research on methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate inhibitor. One area of research is the development of more potent and selective inhibitors of the this compound isoform of the PTP enzyme. Another area of research is the investigation of the therapeutic potential of this compound inhibitor in other diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the elucidation of the molecular mechanisms underlying the effects of this compound inhibitor on cellular signaling pathways can provide insights into the development of new therapeutic strategies.
Métodos De Síntesis
The synthesis of methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate inhibitor involves the reaction of 4-chloro-1H-pyrazole-5-carboxylic acid with 2,2,2-trifluoroethylamine, followed by the addition of methyl chloroformate. The reaction takes place in the presence of a base and a solvent, which facilitates the formation of the desired product. The purity of the compound is determined by various analytical techniques such as NMR, HPLC, and mass spectrometry.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate inhibitor has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and autoimmune disorders. The PTP enzyme is known to play a crucial role in regulating cellular signaling pathways, and its dysregulation has been linked to the development of these diseases. This compound inhibitor has been found to selectively inhibit the activity of the this compound isoform of the PTP enzyme, which is overexpressed in certain types of cancer cells.
Propiedades
IUPAC Name |
methyl 4-chloro-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c1-15-6(14)5-4(8)2-12-13(5)3-7(9,10)11/h2H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXSDVMKXUFWNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1CC(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
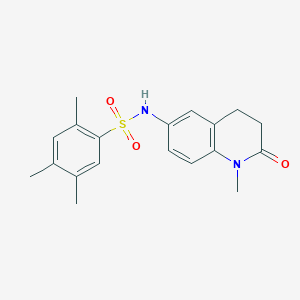
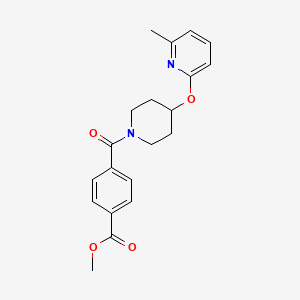
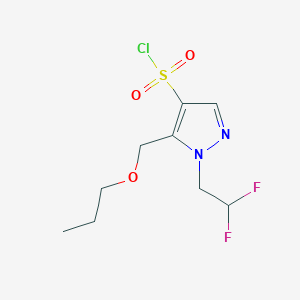
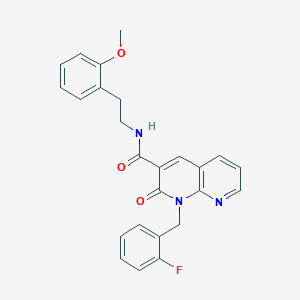
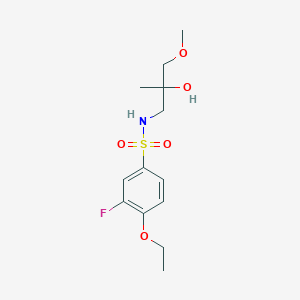
![4-(4-(tert-butyl)benzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2367072.png)
![Tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2367075.png)
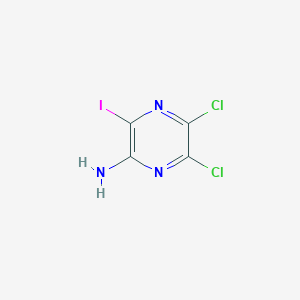

![2-Oxo-4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2367079.png)

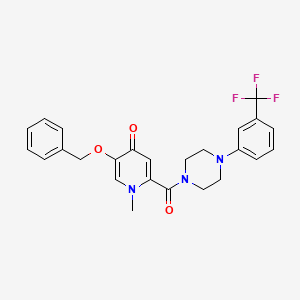
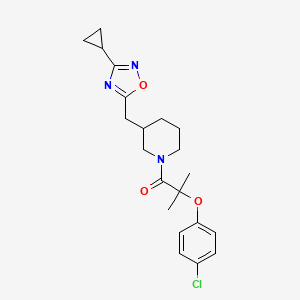
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2367085.png)
